CL264

TLR7 agonism NF-κB activation Innate immunity

CL264 is the definitive TLR7-specific agonist for researchers requiring absolute selectivity. Unlike dual TLR7/8 agonists (R848, CL097) or Imiquimod, CL264 activates human and mouse TLR7 without detectable TLR8 stimulation—even at >10 µg/mL. This glycine-modified 9-benzyl-8-hydroxyadenine eliminates confounding TLR8 crosstalk, making it essential for dissecting TLR7-specific signaling in monocytes, vaccine adjuvant studies, SNP characterization, and AAV gene therapy immunogenicity research. Choose CL264 for unambiguous, TLR7-dependent results.

Molecular Formula C19H23N7O4
Molecular Weight 413.4 g/mol
Cat. No. B8104017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL264
Molecular FormulaC19H23N7O4
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N
InChIInChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25)
InChIKeyBXJWQQWEBUICHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CL264: A Potent and Highly Selective TLR7 Agonist for Innate Immunity Research and Adjuvant Development


CL264 is a synthetic adenine analog belonging to the 9-benzyl-8-hydroxyadenine class of compounds, specifically engineered as a toll-like receptor 7 (TLR7) agonist [1]. It is distinguished by a glycine moiety attached to the para position of its benzyl group, which contributes to its hydrophilic character and high selectivity for TLR7 over TLR8 . Unlike dual TLR7/8 agonists such as R848 (Resiquimod) or CL097, CL264 demonstrates potent activation of human and mouse TLR7 without any detectable stimulation of TLR8, even at high concentrations [1]. This specificity makes it a critical tool for dissecting TLR7-specific signaling pathways in complex immunological studies where off-target TLR8 activation could confound results.

Why a TLR7 Agonist Cannot Be Substituted: The CL264 Advantage in Selectivity and Potency


Substituting CL264 with a generic or alternative TLR7 agonist, such as Imiquimod (R837), Gardiquimod, Loxoribine, or a dual TLR7/8 agonist like R848 (Resiquimod) or CL097, introduces significant experimental variability and can lead to erroneous conclusions due to differences in receptor selectivity and potency. For instance, Imiquimod is known to exert TLR7-independent effects via its quinoline moiety [1], while dual agonists trigger an additional, confounding TLR8-mediated response that CL264 is meticulously engineered to avoid [2]. The following quantitative evidence demonstrates that CL264 offers a unique combination of high potency and absolute TLR7 specificity, which is not a class-wide property and is essential for studies requiring precise modulation of the TLR7 pathway without cross-talk from TLR8 or off-target quinoline-related activities.

Quantitative Evidence for CL264: Differentiating Data for Scientific Procurement


Comparative Potency: CL264 Requires a 30-Fold Lower Concentration Than Imiquimod for NF-κB Activation

CL264 demonstrates superior potency in activating the canonical TLR7-NF-κB signaling pathway compared to the widely used agonist Imiquimod (R837). In a standardized cell-based assay, CL264 triggered robust NF-κB activation at a concentration of just 10 ng/mL. In contrast, Imiquimod required a concentration approximately 30 times higher to achieve a comparable effect in the same experimental system [1].

TLR7 agonism NF-κB activation Innate immunity Potency

Absolute TLR7 Selectivity: CL264 Exhibits Zero TLR8 Agonism, Unlike Dual TLR7/8 Agonists

A critical differentiator for CL264 is its absolute selectivity for TLR7. Using HEK-Blue™ reporter cells expressing either human TLR7 or TLR8, CL264 showed no detectable activation of human TLR8, even when tested at concentrations exceeding 10 µg/mL [1]. This is in stark contrast to dual agonists like R848 (Resiquimod) and CL097, which are known to potently activate both TLR7 and TLR8 [2], and even Imiquimod, which, while considered a TLR7 agonist, has documented TLR7-independent effects [3].

TLR7 selectivity TLR8 Receptor specificity Off-target activity

Distinct Chemical Scaffold: Adenine Analog vs. Imidazoquinoline Class of TLR7 Agonists

CL264 belongs to the 9-benzyl-8-hydroxyadenine chemical class, which is structurally and mechanistically distinct from the imidazoquinoline class of TLR7 agonists that includes Imiquimod, R848, and CL097 [1]. This difference in chemical scaffold is not merely academic; it has direct biological consequences. For example, the quinoline structure present in Imiquimod has been shown to induce bronchodilation through a non-TLR7-dependent pathway, an off-target activity not shared by the adenine analog CL264 [2].

Chemical scaffold Structure-activity relationship Adenine analog Imidazoquinoline

Divergent Immunological Outcomes: CL264's Pure TLR7 Signal vs. R848's Dual TLR7/8 Signal in Gene Therapy

In a study investigating antibody formation against adeno-associated virus (AAV) gene therapy, the immune response to activation of different endosomal TLRs was directly compared. The pure TLR7 agonist CL264 did not augment antibody formation against the transgene product, whereas the dual TLR7/8 agonist R848 triggered a significant increase in antibody titers [1]. This finding demonstrates that the TLR8 component of the dual agonist's signal is the key driver of the undesirable humoral immune response in this model.

Gene therapy AAV Immunogenicity Adjuvant

Optimal Scientific and Industrial Application Scenarios for CL264


Dissecting TLR7-Specific vs. TLR8-Mediated Signaling in Human Myeloid Cells

This is a core application for CL264. Human monocytes and monocyte-derived dendritic cells (MoDCs) express both TLR7 and TLR8. Using a dual TLR7/8 agonist like R848 or CL097 activates both receptors, making it impossible to attribute downstream effects to a specific pathway. The absolute TLR8 selectivity of CL264, demonstrated at concentrations >10 µg/mL [1], makes it the ideal reagent to isolate and study TLR7-specific signaling. In this scenario, CL264 is used as a specific stimulus for TLR7, while a selective TLR8 agonist (e.g., TL8-506) is used in parallel to map their respective contributions to cytokine secretion, cell maturation, and T cell polarization [2].

TLR7 Adjuvant Research for Subunit Vaccines and Cancer Immunotherapy

CL264 is a potent and selective molecular adjuvant suitable for incorporation into vaccine formulations where a Th1-biased immune response is desired. Its high potency (EC50 for NF-κB activation at 10 ng/mL) [1] allows for effective immune stimulation at low, well-tolerated doses. Its chemical properties and proven efficacy in preclinical models support its use in several sub-contexts: (1) as a conjugate in dual TLR2/7 ligands (e.g., CL413, CL531) for allergy vaccines to suppress Th2 responses [3]; (2) as a co-formulated adjuvant with DNA vaccines to enhance cellular immunity against infectious diseases [4]; and (3) in combination with particulate delivery systems to optimize dendritic cell activation [5].

Functional Characterization of Human and Mouse TLR7 Genetic Variants

CL264 is an essential tool for characterizing the functional consequences of single nucleotide polymorphisms (SNPs) or mutations in the TLR7 gene. Its species cross-reactivity (active on both human and mouse TLR7) and high selectivity allow for comparative studies [1]. In a typical workflow, HEK293T cells lacking endogenous TLR expression are transfected with wild-type or variant TLR7 alleles. The cells are then stimulated with a fixed concentration of CL264 (e.g., 5 µg/mL), and downstream NF-κB activation is quantified via a luciferase reporter assay . The use of a highly selective agonist like CL264 ensures that any variance in signaling output is solely due to the functional impact of the genetic variant on the TLR7 receptor itself, rather than cross-talk with TLR8 or other receptors.

Investigating TLR7-Dependent Biology in AAV Gene Therapy Models

Based on direct comparative data, CL264 is the preferred TLR agonist for studies seeking to understand or modulate TLR7-dependent immunity in the context of AAV gene therapy. The key finding that CL264, unlike the dual agonist R848, does not augment antibody formation against the therapeutic transgene [6] is critical for experimental design. Using CL264 allows researchers to specifically activate the TLR7 pathway and observe its isolated effects on vector immunogenicity and transgene expression, without the confounding and potentially detrimental humoral immune response driven by TLR8 co-activation. This enables a more precise interrogation of TLR7 biology in this clinically important modality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL264

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.